Retinol, acetate

描述

Historical Perspectives in Retinoid Research and Retinyl Acetate (B1210297) Discovery

The history of retinoid research dates back to the early 19th century, with observations linking nutritional deficiencies to health problems. In 1819, Magendie noted that malnourished dogs developed corneal ulcers and had increased mortality, providing early clues to the existence of an essential dietary factor researchgate.netnews-medical.net. In 1912, Frederick Gowland Hopkins demonstrated that certain "accessory factors" in milk, distinct from carbohydrates, proteins, and fats, were necessary for growth in rats researchgate.netnews-medical.netwikipedia.orguwalumni.com. This work was corroborated by Elmer McCollum and Marguerite Davis at the University of Wisconsin-Madison and Lafayette Mendel and Thomas Burr Osborne at Yale University, who independently identified a fat-soluble nutrient in butterfat and cod liver oil in 1913 researchgate.netnews-medical.netwikipedia.orguwalumni.com. By 1920, this fat-soluble factor was referred to as vitamin A news-medical.net.

The isolation and structural determination of vitamin A (retinol) were achieved in 1931 by Swiss chemist Paul Karrer acs.orgtypology.com. The elucidation of the structure of β-carotene in 1930 was a key experiment in fully understanding the structure of vitamin A, as ozonolysis of β-carotene provided crucial insights acs.org.

The first chemical synthesis of vitamin A was accomplished in 1947 acs.org. Shortly thereafter, in 1948, Hoffmann-La Roche produced the first commercial batches of synthetic vitamin A acetate, known as retinyl acetate acs.org. Retinyl acetate emerged as a commercially relevant derivative due to its higher stability compared to retinol (B82714) acs.org. The development of industrial synthesis methods, often starting from β-ionone, was a significant step in making vitamin A derivatives more widely available acs.org.

Overview of Retinoid Classes and their Biological Significance

Retinoids are broadly classified based on their chemical structure and biological activity. Natural retinoids include retinol, retinal (retinaldehyde), retinoic acid (including all-trans retinoic acid and 9-cis retinoic acid), and retinyl esters nih.govnih.govnih.govskinwellness.com. Synthetic retinoids have been developed with modified structures, often exhibiting selective binding to specific retinoid receptors nih.govwikipedia.orgnih.gov.

Retinoids exert their biological effects primarily by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) nih.govnih.govnih.govnews-medical.net. These receptors function as ligand-activated transcription factors that bind to specific DNA sequences called retinoic acid response elements (RAREs), thereby regulating the transcription of target genes nih.govnih.govnews-medical.netnih.gov. This gene regulation underlies the diverse biological roles of retinoids in processes such as cellular growth, differentiation, apoptosis, and immune function nih.govnews-medical.netresearchgate.net.

Different retinoids exhibit varying affinities for RAR and RXR subtypes (alpha, beta, and gamma), contributing to their distinct biological profiles nih.govnih.gov. For instance, RAR-γ is the predominant subtype in the human epidermis nih.gov.

Position of Retinyl Acetate within the Retinoid Metabolic Cascade

Retinyl acetate is a retinyl ester, a storage form of vitamin A fao.orgnih.govoregonstate.edunih.gov. Dietary preformed vitamin A, primarily in the form of retinyl esters from animal sources, is hydrolyzed in the small intestine to release free retinol fao.orgnih.govwikipedia.orgeuropa.eu. This retinol is then absorbed by enterocytes nih.govwikipedia.orgeuropa.eu.

Within cells, retinol can be esterified to form retinyl esters, primarily by the enzyme Lecithin:Retinol Acyltransferase (LRAT), for storage in tissues such as the liver and adipose tissue nih.govnih.govoregonstate.edunih.goviarc.fr. While animals primarily esterify retinol with long-chain fatty acids, retinyl acetate, with its short acetyl group, is commonly found in supplements and fortified foods nih.govnih.goveuropa.eu.

For retinol to become biologically active in regulating gene expression, it must be converted to retinoic acid oregonstate.eduwikipedia.org. This metabolic conversion involves a two-step oxidation process. First, retinol is reversibly oxidized to retinal by alcohol dehydrogenases (RDHs) acs.orgnih.govnih.govoregonstate.eduwikipedia.org. Subsequently, retinal is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs) nih.govnih.govoregonstate.eduwikipedia.org.

Retinyl esters, including retinyl acetate, serve as a reservoir for retinol nih.gov. Before retinol can be oxidized to retinal and subsequently to retinoic acid, retinyl esters must be hydrolyzed back to retinol by retinyl ester hydrolases (REHs) nih.goveuropa.eu. Thus, retinyl acetate enters the metabolic cascade by being hydrolyzed to retinol, which then proceeds through the oxidation steps to form the biologically active retinoic acid or is involved in other functions like vision (as retinal) nih.govwikipedia.org.

The metabolic pathway can be summarized as follows: Retinyl Esters (e.g., Retinyl Acetate) → Retinol ⇌ Retinal → Retinoic Acid

This cascade highlights retinyl acetate's position as a precursor and storage form of retinol, which is then metabolized to the transcriptionally active retinoic acid.

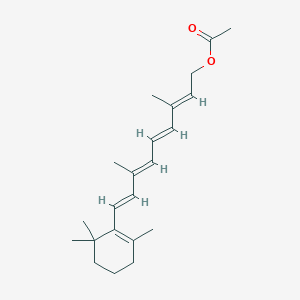

Structure

3D Structure

属性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021240 | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-47-9, 64536-04-5 | |

| Record name | Retinol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, acetate, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cellular and Molecular Mechanisms of Retinyl Acetate Action

Retinyl Ester Hydrolysis and Retinol (B82714) Generation

Upon cellular uptake, retinyl acetate (B1210297), a retinyl ester, undergoes hydrolysis to release retinol. This crucial step is catalyzed by retinyl ester hydrolases. In the intestine, dietary retinyl esters are hydrolyzed, and the resulting retinol is re-esterified within the enterocytes.

Intracellular Retinol Metabolism Pathways

Once generated, retinol can follow several metabolic routes within the cell. The primary pathway leading to the most transcriptionally active retinoids involves oxidation.

Conversion to Retinaldehyde

Retinol is reversibly oxidized to retinaldehyde (also known as retinal). This conversion is catalyzed by enzymes belonging to the alcohol dehydrogenase (ADH) family and the short-chain dehydrogenase/reductase (SDR) superfamily. Cytosolic alcohol dehydrogenases and microsomal dehydrogenases are implicated in this process. Retinol dehydrogenase (RDH10), an NAD-dependent enzyme from the SDR family, is known to catalyze the oxidation of retinol to retinaldehyde. The reversibility of this reaction is influenced by the availability of substrates and cofactors, such as NAD⁺ and NADH.

Oxidation to Retinoic Acid Isomers (All-trans and 9-cis Retinoic Acid)

Retinaldehyde is subsequently oxidized to retinoic acid. This step is generally considered irreversible and is catalyzed by retinaldehyde dehydrogenases (RALDH), which are members of the aldehyde dehydrogenase (ALDH) family. Three key ALDH1A family members, ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3), are physiologically important for the oxidation of all-trans-retinaldehyde to all-trans-retinoic acid. ALDH8A1 (RALDH4) has been shown to recognize 9-cis-retinaldehyde as a substrate but not all-trans-retinaldehyde.

All-trans-retinoic acid is the most abundant and well-studied isomer. 9-cis-retinoic acid is another biologically active isomer. While the primary source of 9-cis-retinoic acid is not fully elucidated, studies suggest it can be formed through the isomerization of all-trans-retinoic acid, potentially mediated by enzymes in liver membranes. Cell homogenates can also convert all-trans-retinol to 9-cis-retinal, suggesting a potential pathway for 9-cis-retinoic acid synthesis from all-trans-retinol.

The conversion of retinol to retinaldehyde is often considered the rate-limiting step in the biosynthesis of retinoic acid. The subsequent oxidation of retinaldehyde to retinoic acid occurs at a higher rate.

Retinoid Receptor Interactions and Gene Regulation

Retinoic acid isomers, particularly all-trans-retinoic acid and 9-cis-retinoic acid, act as ligands for nuclear receptors, thereby influencing gene expression. These receptors are ligand-activated transcription factors.

Retinoic Acid Receptor (RAR) Subtypes (α, β, γ)

The retinoic acid receptors (RARs) are a type of nuclear receptor activated by both all-trans-retinoic acid and 9-cis-retinoic acid. There are three main subtypes: RAR-alpha (RARα), RAR-beta (RARβ), and RAR-gamma (RARγ), encoded by the RARA, RARB, and RARG genes, respectively. These subtypes have different isoforms and exhibit tissue-specific distribution patterns, suggesting functional specificity.

Retinoid X Receptor (RXR) Subtypes (α, β, γ)

The retinoid X receptors (RXRs) are another family of nuclear receptors that play a critical role in retinoid signaling. RXRs also have three subtypes: RXR-alpha (RXRα), RXR-beta (RXRβ), and RXR-gamma (RXRγ). 9-cis-retinoic acid is a known biological ligand for RXRs.

RARs typically function as heterodimers with RXRs (RAR/RXR heterodimers). These heterodimers bind to specific DNA sequences in the regulatory regions of target genes, known as retinoic acid response elements (RAREs). In the absence of a ligand, the RAR/RXR dimer is often associated with corepressor proteins. Upon ligand binding (e.g., all-trans-retinoic acid or 9-cis-retinoic acid), a conformational change occurs in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This process modulates chromatin structure and promotes or represses the transcription of downstream target genes, thereby regulating various cellular processes, including differentiation, proliferation, and apoptosis.

RAR subtypes can regulate subsets of genes, and their interactions with coregulatory proteins and the ubiquitin-proteasome system influence their transcriptional activity. For instance, RARα can act as a strong repressor in the absence of ligand, associating with corepressors that recruit histone deacetylase activity.

Compound Names and PubChem CIDs

Formation of RAR/RXR Heterodimers and Retinoic Acid Responsive Elements (RAREs)

The primary mechanism by which retinoic acid regulates gene expression is through binding to nuclear receptors. The two main families of retinoid receptors are the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). wikipedia.orgnih.govnih.govwikipedia.orgfishersci.co.uknih.gov In mammals, there are three subtypes of RARs (RARα, RARβ, and RARγ) and three subtypes of RXRs (RXRα, RXRβ, and RXRγ), each encoded by distinct genes. nih.govfishersci.co.uk

Retinoic acid, particularly ATRA, binds to RARs, while 9-cis retinoic acid is a high-affinity ligand for RXRs and can also bind to RARs. fishersci.co.uksigmaaldrich.comwikipedia.org Upon ligand binding, RARs and RXRs form functional heterodimers, with the RAR/RXR heterodimer being a key mediator of RA signaling. wikipedia.orgnih.govnih.govwikipedia.orgfishersci.co.uknih.govuni.lusigmaaldrich.comnih.gov

These RAR/RXR heterodimers bind to specific DNA sequences located in the regulatory regions, typically promoters or enhancers, of target genes. These DNA binding sites are known as Retinoic Acid Responsive Elements (RAREs). wikipedia.orgnih.govnih.govfishersci.co.ukuni.lusigmaaldrich.commetabolomicsworkbench.org RAREs are commonly composed of direct repeats (DR) of a core hexameric motif (A/G)G(G/T)CA, separated by a specific number of spacer nucleotides. metabolomicsworkbench.org Different arrangements and spacing of these motifs (e.g., DR1, DR2, DR5) can influence the binding affinity and transcriptional outcome mediated by the RAR/RXR heterodimer. metabolomicsworkbench.orgfishersci.co.uk The formation of the RAR/RXR heterodimer and its binding to RAREs are crucial steps in coupling the presence of retinoic acid to the regulation of gene transcription. acs.orgwikipedia.orgnih.govnih.govfishersci.co.uknih.govuni.lusigmaaldrich.com

Transcriptional Activation and Repression Mechanisms

The binding of the RAR/RXR heterodimer to RAREs can lead to either activation or repression of target gene transcription, depending on the presence or absence of ligand and the recruitment of coregulatory proteins. nih.govuni.lusigmaaldrich.comuni.lu

In the absence of ligand, the RAR/RXR heterodimer typically recruits corepressor proteins, such as Nuclear Receptor Corepressor 1 (N-CoR) and Silencing Mediator of Retinoid and Thyroid Receptors (SMRT), to the RARE. wikipedia.orgfishersci.co.uksigmaaldrich.comuni.lu These corepressors can compact chromatin structure, for instance, by recruiting histone deacetylases (HDACs), thereby preventing the access of the transcriptional machinery and repressing gene expression. wikipedia.orguni.lunih.govuni.lu

Upon binding of retinoic acid to the RAR (and/or 9-cis RA to the RXR), a conformational change occurs in the receptor complex. acs.orgwikipedia.orgfishersci.co.uknih.govsigmaaldrich.com This conformational change leads to the dissociation of corepressors and the recruitment of coactivator proteins. acs.orgwikipedia.orgfishersci.co.ukuni.lusigmaaldrich.comuni.lu Coactivators, such as Steroid Receptor Coactivator 1 (SRC1), CREB-binding protein (CBP), p300, and Transcriptional Intermediary Factor 2 (TIF2), facilitate transcription by promoting a more open chromatin structure through histone acetylation and by interacting directly or indirectly with the basal transcription machinery. wikipedia.orguni.lusigmaaldrich.comuni.lu

The interplay between corepressor dissociation and coactivator recruitment is a dynamic process that fine-tunes the transcriptional response to retinoid signals. sigmaaldrich.comuni.lu Retinoids can regulate the expression of a large number of genes, estimated to be over 500 in some contexts, influencing diverse cellular processes like differentiation, proliferation, and apoptosis. acs.orgwikipedia.orguni.lu

Beyond direct binding to RAREs, retinoids can also modulate gene expression indirectly through interactions with other transcription factors. One well-studied example is the interaction with Activating Protein-1 (AP-1), which is formed by dimers of Jun and Fos proteins. guidetopharmacology.orgpharmakb.com Liganded retinoid receptors can repress AP-1 activity, potentially by interfering with AP-1 dimerization or competing for limiting amounts of coactivators like CBP/p300. wikipedia.orgguidetopharmacology.orgpharmakb.com Transcriptional repression can also be mediated directly through RAREs by the recruitment of repressive complexes such as the Polycomb Repressive Complex 2 (PRC2), which catalyzes repressive histone modifications. ctdbase.org

Role of Retinoid-Binding Proteins in Intracellular Trafficking

The intracellular availability and trafficking of retinoids are tightly controlled by a family of intracellular lipid-binding proteins (iLBPs), including cellular retinol-binding proteins (CRBPs), cellular retinoic acid-binding proteins (CRABPs), and certain fatty acid-binding proteins (FABPs). plos.orggenecards.orglipidmaps.orgaacrjournals.orgnih.gov These proteins play crucial roles in the uptake, metabolism, and targeted delivery of retinoids to their appropriate cellular compartments and molecular partners. plos.orglipidmaps.org

Cellular retinol-binding proteins, such as CRBP1 and CRBP2, are involved in binding and trafficking retinol, facilitating its uptake from the circulation and directing it towards metabolic pathways, including esterification for storage or oxidation to retinaldehyde. plos.orggenecards.orglipidmaps.orgaacrjournals.org

Cellular retinoic acid-binding proteins, specifically CRABP1 and CRABP2, bind retinoic acid with high affinity. lipidmaps.org CRABP2 is particularly recognized for its role in transporting retinoic acid to the nucleus, where it can be efficiently delivered to RARs, thereby promoting genomic signaling. acs.orglipidmaps.org CRABP1, on the other hand, may play a role in directing retinoic acid towards catabolic enzymes, such as members of the CYP26 family, which inactivate RA through oxidation. lipidmaps.org

Certain fatty acid-binding proteins, like FABP5, can also bind retinoic acid and influence its fate within the cell. FABP5 has been shown to compete with CRABP2 for RA binding and can channel RA towards alternative pathways, such as activating PPARβ/δ in complex with RXRs, thereby influencing distinct sets of target genes and cellular outcomes. wikipedia.orgnih.govwikipedia.org These intracellular binding proteins are therefore critical determinants of retinoid bioavailability, metabolic flux, and the specific signaling pathways that are activated in response to vitamin A metabolites.

Cellular Retinol-Binding Proteins (CRBPs)

Cellular retinol-binding proteins (CRBPs), specifically CRBPI, CRBPII, CRBPIII, and CRBPIV, are small cytosolic proteins that bind retinol and retinal with high affinity. nih.govplos.orgnih.gov They are crucial for the uptake, intracellular transport, and metabolism of retinol derived from sources like retinyl acetate. CRBPs are thought to enhance the efficiency of retinol utilization by facilitating its uptake, delivering it to enzymes involved in retinyl ester synthesis (for storage) or oxidation to retinal (a precursor to retinoic acid), and protecting retinol from non-specific degradation. escholarship.orgnih.govdrugbank.comnih.gov

Different CRBPs exhibit distinct tissue distributions and binding properties, suggesting specialized roles. For instance, CRBPI is widely expressed in adult tissues such as the liver and kidney and is essential for retinol storage in the liver. nih.govnih.govpnas.org CRBPII is predominantly found in the small intestine, where it plays a significant role in the absorption and uptake of dietary vitamin A, including retinol released from retinyl esters. nih.govpnas.orgnih.govoup.commdpi.com CRBPIII and CRBPIV also show specific expression patterns and bind retinol, contributing to retinoid homeostasis in their respective tissues. nih.govplos.orgmdpi.com

Research indicates that CRBPs can channel retinol to specific enzymes through protein-protein interactions. nih.govresearchgate.net For example, CRBPI has been shown to colocalize with enzymes involved in retinol metabolism, such as lecithin:retinol acyltransferase (LRAT), which catalyzes the esterification of retinol for storage. nih.gov Studies using CRBP-null mice have demonstrated disrupted retinoid homeostasis and impaired function in various tissues, highlighting the essentiality of these proteins. escholarship.orgnih.govpnas.orgmdpi.com

Table 1: Characteristics of Select Cellular Retinol-Binding Proteins

| Protein | Primary Tissue Distribution (Adult) | Primary Ligand(s) Bound | Proposed Key Function(s) | Binding Affinity (Kd for all-trans-retinol) |

| CRBPI | Liver, Kidney, Gonads, Brain | Retinol, Retinal | Retinol storage, channeling retinol to metabolism, protecting retinol from degradation. | ~0.1 - 10 nM nih.govpnas.orgnih.gov |

| CRBPII | Small Intestine | Retinol, Retinal | Dietary vitamin A absorption and uptake, channeling retinol for esterification. | ~10 - 100 nM (lower than CRBPI) nih.govpnas.org |

| CRBPIII | Kidney, Liver, Adipose Tissue | Retinol | Involved in retinol metabolism and transport in specific tissues, including adipose. mdpi.com | ~60 nM (lower than CRBPI) pnas.orgmdpi.com |

Note: Binding affinities can vary depending on the methodology used. nih.govpnas.org

Cellular Retinoic Acid-Binding Proteins (CRABPs)

Cellular retinoic acid-binding proteins (CRABPs), primarily CRABPI and CRABPII, are cytosolic proteins that bind all-trans-retinoic acid (atRA) with high affinity. nih.govnih.govnih.govnih.goviucr.org While retinyl acetate is metabolized to retinol, the subsequent oxidation of retinol to retinal and then to retinoic acid is crucial for many of vitamin A's biological effects, particularly those mediated by nuclear receptors. escholarship.orgoup.commdpi.com CRABPs play a vital role in the intracellular handling of this active metabolite.

CRABPs are involved in regulating the concentration of retinoic acid within the cell, transporting it, and potentially directing it towards either metabolic degradation by enzymes like CYP26 or delivery to nuclear retinoic acid receptors (RARs) in the nucleus to influence gene expression. nih.govresearchgate.netnih.govnih.goviucr.orgmdpi.comwikipedia.org CRABPI is expressed in various adult tissues, while CRABPII expression appears more restricted, notably abundant in the skin. nih.govaging-us.com

Research suggests that CRABPs can modulate retinoic acid signaling by controlling its availability to nuclear receptors. researchgate.netplos.orgnih.govnih.gov CRABPI has been proposed to sequester retinoic acid in the cytoplasm, potentially preventing its nuclear uptake and promoting its catabolism. nih.govmdpi.com Conversely, CRABPII has been implicated in facilitating the transport of retinoic acid to the nucleus for interaction with RARs. researchgate.netwikipedia.org Studies have also shown direct protein-protein interactions between CRABPs and enzymes involved in retinoic acid metabolism, such as CYP26A1 and CYP26B1, influencing the rate of retinoic acid degradation. nih.govnih.gov

Table 2: Characteristics of Select Cellular Retinoic Acid-Binding Proteins

| Protein | Primary Tissue Distribution (Adult) | Primary Ligand(s) Bound | Proposed Key Function(s) | Binding Affinity (Kd for all-trans-retinoic acid) |

| CRABPI | Various tissues | Retinoic acid | Cytoplasmic sequestration of retinoic acid, potential role in catabolism, non-canonical signaling. nih.govmdpi.com | ~4.7 nM nih.gov |

| CRABPII | Skin, Embryonic tissues | Retinoic acid | Transport of retinoic acid to the nucleus, regulation of nuclear receptor signaling. researchgate.netwikipedia.orgaging-us.com | ~7.6 nM (lower than CRABPI) nih.govwikipedia.org |

Note: Binding affinities can vary depending on the methodology used. nih.govwikipedia.org

Fatty Acid-Binding Proteins (FABPs)

The fatty acid-binding protein (FABP) family comprises a group of intracellular proteins that bind various hydrophobic ligands, including long-chain fatty acids, eicosanoids, and retinoids. nih.govnih.govguidetopharmacology.orgwikipedia.org While primarily known for their role in fatty acid transport and metabolism, some FABP members, such as FABP5 (also known as epidermal FABP or KFABP), have been shown to bind retinoids, including retinoic acid, with high affinity. nih.govresearchgate.netnih.govescholarship.orgnih.gov

FABPs can contribute to the intracellular trafficking and biological activity of retinoids, potentially overlapping or cooperating with CRBPs and CRABPs. nih.govresearchgate.netnih.gov For instance, FABP5 has been reported to bind all-trans-retinoic acid and can compete with CRABP2 for this ligand. researchgate.net The ratio of FABP5 to CRABP2 expression in a cell can influence the downstream signaling pathway activated by retinoic acid; a high FABP5/CRABP2 ratio may favor retinoic acid binding to FABP5 and subsequent activation of PPARβ/δ receptors, potentially leading to outcomes different from those mediated by RARs. researchgate.netnih.govnih.govfrontiersin.org

FABPs are expressed in a tissue-specific manner, and their ability to bind retinoids suggests a broader role in lipid and retinoid homeostasis in various tissues. wikipedia.orgnih.govresearchgate.netcellapplications.comunl.edu Research into the specific interactions and functional overlap between FABPs and the canonical retinoid-binding proteins (CRBPs and CRABPs) is ongoing to fully elucidate their contributions to retinoid metabolism and signaling. nih.govresearchgate.netcambridge.org

Table 3: Select Fatty Acid-Binding Proteins with Retinoid Binding Capacity

| Protein | Primary Tissue Distribution (Adult) | Primary Ligand(s) Bound | Retinoid Ligand(s) Bound | Proposed Role in Retinoid Action |

| FABP1 | Liver | Fatty acids, other hydrophobic molecules | Retinyl esters | Potential role in the removal of retinyl esters from microsomal membranes. unlp.edu.ar |

| FABP2 | Intestine | Fatty acids | Limited/Low affinity | Primarily fatty acid transport; lower affinity for retinoids compared to CRBPII. nih.govnih.gov |

| FABP4 | Adipose Tissue | Fatty acids | Retinoids (less studied) | Involved in lipid metabolism in adipocytes; potential, though less characterized, retinoid interactions. nih.gov |

| FABP5 | Epidermis, other tissues | Fatty acids, Retinoic acid | Retinoic acid | Binds atRA, competes with CRABP2, can channel atRA to PPARβ/δ signaling. nih.govresearchgate.netnih.govescholarship.orgnih.gov |

Note: The retinoid binding capacity and functional significance vary among different FABP types.

Biological Roles and Physiological Impact of Retinyl Acetate Metabolism

Regulation of Cell Proliferation and Differentiation

Retinoids are well-established regulators of cellular proliferation and differentiation oregonstate.eduresearchgate.net. Retinoic acid, the active metabolite, exerts profound effects on these processes by modulating the expression of numerous genes oregonstate.edufrontiersin.org. Studies have shown that retinoids can regulate cellular proliferation and differentiation, with implications in various biological contexts, including development and potentially in the prevention and treatment of certain cancers researchgate.net. The ability of retinoids to control cell differentiation is particularly relevant as carcinogenesis is often viewed as a disorder of this process researchgate.net.

Retinoic acid binds to nuclear receptors, specifically RARs and RXRs, which then influence downstream gene transcription involved in cell differentiation, proliferation, and apoptosis frontiersin.org. Research indicates that more than 532 genes are considered regulatory targets of retinoic acid, directly or indirectly frontiersin.org.

In the context of stem cells, retinoids influence differentiation. For example, retinoic acid has been shown to prevent the differentiation of dormant primitive hematopoietic stem cells while inducing the differentiation of more mature blood cells, suggesting a role in balancing stem cell self-renewal and differentiation in the hematopoietic system frontiersin.org. During spermatogenesis, retinoic acid induces both cell differentiation and proliferation, contributing to the development of mature sperm cells frontiersin.org.

However, the effects of retinoic acid on cell differentiation and proliferation can be cell-type dependent, sometimes exhibiting opposing effects mdpi.com. While retinoic acid is known to induce differentiation in many experimental models, it can also induce cell "stemness" and progenitor cell proliferation in certain contexts mdpi.com. This dual nature contributes to its complex role in both healthy tissue development and potentially in disease states like cancer mdpi.com.

Data highlighting the influence of retinoids on cell proliferation and differentiation can be observed in studies investigating gene expression changes upon retinoic acid treatment. For instance, analyses have revealed the upregulation of genes involved in cell proliferation, such as proliferating cell nuclear antigen (PCNA), c-Myc, cyclin D1, cyclin A, and CDK2, in certain cell types treated with retinol (B82714) (which is metabolized to RA) mdpi.com.

Influence on Tissue Homeostasis and Development

Retinoids are critical for maintaining tissue homeostasis and orchestrating developmental processes nih.govmdpi.comnih.gov. The active metabolite, retinoic acid, plays a prominent role in organ development and cellular differentiation frontiersin.org.

Retinoic acid is a vital signaling molecule during embryonic development, essential for the proper patterning and morphogenesis of various organs and tissues, including the brain, craniofacial structures, limbs, heart, and eyes oregonstate.edunih.govecetoc.orgbioscientifica.com. Retinoid signaling commences early in embryonic development, shortly after gastrulation oregonstate.edu.

The precise spatial and temporal distribution of retinoic acid is crucial for normal embryogenesis. This is regulated by the controlled expression of enzymes involved in vitamin A metabolism, retinoid transport proteins, nuclear receptors, and enzymes that catabolize RA mdpi.commdpi.com. A critical step in the formation of RA during embryogenesis is the oxidation of retinol to retinaldehyde, primarily mediated by retinol dehydrogenase 10 (RDH10), followed by the irreversible oxidation of retinaldehyde to RA by aldehyde dehydrogenases (ALDH1A enzymes) bioscientifica.commdpi.commdpi.com.

Studies using animal models have demonstrated the indispensable role of RA signaling in the development of specific tissues. For example, a gradient of RA across the developing hindbrain is thought to determine its formation, and vitamin A-deficient embryos can exhibit a complete lack of the caudal hindbrain ecetoc.org. Retinoic acid is also essential for the expression of genes involved in developmental hematopoiesis, influencing the balance between endothelial and blood cells in the yolk sac and promoting the hemogenic program in the aorta-gonad-mesonephros area nih.govmdpi.com.

Disruptions in RA homeostasis during embryogenesis, whether due to deficiency or excess, can lead to severe developmental abnormalities ecetoc.orgmdpi.comasu.edu. These can include malformations of the skull, face, limbs, eyes, and central nervous system asu.edu.

The transport of retinoids from the mother to the fetus is a regulated process. Retinol bound to retinol-binding protein (RBP or RBP4) is a major form of transport, although retinyl esters transported in lipoproteins also contribute mdpi.comoup.com. The embryonic expression of RBP also plays a role in distributing vitamin A to developing tissues, particularly when maternal vitamin A intake is inadequate oup.com.

Beyond embryonic development, retinoids continue to be important for postnatal growth and the maintenance of adult tissues nih.govmdpi.comnih.gov. Vitamin A is essential for the homeostasis of many organs in adults mdpi.com.

Retinoic acid signaling is involved in the maintenance of epithelial cellular integrity, immune function, and reproduction in adults nih.govfao.org. In the adult hematopoietic system, RA signaling regulates the differentiation of granulocytes and enhances erythropoiesis nih.govmdpi.com. Vitamin A also plays a key role in mucosal immune responses, modulating the function of regulatory T cells nih.govmdpi.com.

Studies in neonatal rats exposed to maternal high-fat diets have shown that retinoic acid treatment can improve tissue vitamin A status and modulate adipose tissue metabolism, influencing factors like body weight gain and adiposity cambridge.org. This suggests a role for RA in regulating metabolic processes during postnatal growth cambridge.org.

The transfer of vitamin A from mother to offspring continues postnatally through breast milk, which is a crucial source of retinol for suckling infants, contributing significantly to their vitamin A stores mdpi.commdpi.com. Adequate maternal vitamin A status is important for ensuring sufficient retinol concentrations in breast milk to meet the infant's needs nih.govmdpi.com.

Embryological Development

Interplay with Biological Rhythms

Recent research suggests an interplay between retinoids and biological rhythms, including circadian and seasonal rhythms researchgate.netnih.govfrontiersin.orgnih.gov. While the precise mechanisms are still being elucidated, retinoic acid appears to play a role in regulating these rhythms in various tissues.

Retinoic acid may contribute to the regulation of circadian rhythms in the suprachiasmatic nucleus (SCN), the body's central clock, as well as in peripheral clocks such as those in the hippocampus and pineal gland researchgate.netnih.govfrontiersin.orgnih.gov. Studies have indicated that RA synthesis and RA signal-related genes in the pineal gland show circadian changes nih.govfrontiersin.org. Retinoid-related orphan receptors (RORs), which are closely related to the RA signaling pathway, are also important in regulating SCN rhythm, with RORα and RORβ showing rhythmic expression patterns in the SCN nih.govfrontiersin.org.

Furthermore, there is evidence suggesting that retinoic acid plays a crucial role in seasonal rhythms, particularly concerning energy balance, regulated in the ventromedial hypothalamus researchgate.netnih.gov. Retinoids may influence these rhythms by mediating neuronal plasticity and neurogenesis in the hippocampus and hypothalamus researchgate.net.

Vitamin A deficiency can impact biological rhythms. A lack of retinal can affect light reception and entrainment in the eye, while a lack of RA can affect the expression of rhythm-related molecules in the SCN and peripheral tissues, leading to rhythm-related disorders nih.govfrontiersin.org.

Research on Retinyl Acetate in Organ System Physiology and Pathophysiology

Dermatology and Skin Biology Research

Retinyl acetate (B1210297) and other retinoids are extensively studied for their effects on skin biology, particularly in the context of aging, photoaging, epidermal structure, dermal components, barrier function, and conditions like acne. Retinyl acetate, being a retinyl ester, is typically converted to retinol (B82714) and subsequently to retinoic acid, the most biologically active form, within the skin nih.gov. This conversion process influences the potency and specific effects observed compared to direct application of retinol or retinoic acid nih.gov.

Studies on Skin Aging and Photoaging Mechanisms

Research indicates that retinoids, including those derived from retinyl esters like retinyl acetate, can influence the mechanisms of skin aging and photoaging. Photoaging, primarily caused by chronic ultraviolet (UV) exposure, leads to changes in skin structure, including wrinkles, altered pigmentation, and loss of elasticity jddonline.com. Retinoids are known to mitigate these effects by influencing cellular processes in the epidermis and dermis nih.govnih.gov.

Studies on retinol and retinyl palmitate, metabolites of retinyl acetate, have demonstrated effects relevant to photoaging. For instance, retinol has been shown to improve the appearance of fine wrinkles and increase the synthesis of collagen in aged skin nih.govoregonstate.edu. Retinyl palmitate has also demonstrated anti-photoaging activity in UVB-induced photoaging models, reducing collagen degradation, increasing cell migration rates, and inhibiting inflammatory responses mdpi.comfrontiersin.org. These effects are mediated through various pathways, including the regulation of matrix metalloproteinases (MMPs), which degrade collagen, and the stimulation of collagen synthesis nih.govnih.govmdpi.comfrontiersin.org. While direct studies focusing solely on retinyl acetate's impact on these specific mechanisms are less prevalent in the provided search results, its role as a precursor to retinol and retinyl palmitate suggests its indirect involvement in these processes nih.gov.

Some research has explored the efficacy of cosmetic products containing retinyl esters, including retinyl acetate, for improving signs of photoaging. One study reported that a topical formulation combining retinol, retinyl acetate, and retinyl palmitate showed anti-aging efficacy comparable to a tretinoin (B1684217) formulation oup.com.

Research on Epidermal Hyperplasia and Dermal Matrix Components

Retinoids are known to induce epidermal hyperplasia, an increase in the thickness of the epidermis, and to influence the composition of the dermal matrix nih.govnih.govoregonstate.eduoup.comnih.govresearchgate.net. This is considered a key mechanism by which retinoids improve the appearance of aged and photoaged skin nih.gov.

Studies have shown that retinol application can lead to epidermal thickening comparable to that induced by retinoic acid oup.com. Retinyl palmitate has also been observed to mitigate epidermal hyperplasia in some contexts mdpi.com. The increase in epidermal thickness is associated with increased proliferation of keratinocytes nih.govresearchgate.net.

In the dermis, retinoids stimulate fibroblasts, leading to increased production of extracellular matrix components, particularly collagen nih.govnih.govoregonstate.edumdpi.comfrontiersin.orgresearchgate.net. This increase in collagen synthesis helps to improve skin elasticity and reduce wrinkles nih.gov. Retinol has been shown to increase the expression of matrix molecules like glycosaminoglycan and procollagen (B1174764) I oregonstate.edu. The activation of fibroblasts and collagen production is stimulated through pathways involving factors like TGF-β and CTGF nih.gov.

While direct data on retinyl acetate's isolated effect on epidermal hyperplasia and dermal matrix components is limited in the provided results, its conversion to retinol and retinyl palmitate implies its contribution to these observed retinoid effects nih.gov.

Investigations into Skin Barrier Function

The effect of retinoids on skin barrier function is another area of research. The skin barrier, primarily located in the stratum corneum, prevents excessive water loss and protects against external irritants mdpi.com.

Some studies suggest that retinoic acid can potentially disrupt the skin barrier, leading to increased transepidermal water loss (TEWL) mdpi.com. However, research on retinol indicates that it can help maintain the strength and integrity of the epidermal barrier nih.gov. Retinol has been shown to reduce TEWL and increase the expression of filaggrin (FLG), a protein important for barrier function mdpi.com. A study using artificial skin showed that while retinol initially decreased TEWL, the barrier function recovered within a few hours nih.gov.

As retinyl acetate is converted to retinol in the skin, its impact on skin barrier function is likely mediated through the effects of retinol nih.gov. Further research specifically on retinyl acetate's direct and indirect effects on barrier function is relevant to fully understand its profile.

Cellular and Molecular Basis of Anti-Acne Effects

Topical retinoids are a cornerstone in the treatment of acne due to their multifaceted actions on the underlying pathophysiology of the condition nih.govnih.gov. Retinoids influence cellular growth and differentiation in the pilosebaceous unit, which is involved in acne development nih.gov.

Retinoids exert their effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene transcription nih.govnih.gov. This modulation of gene expression influences various cellular processes relevant to acne, including keratinization, inflammation, and sebum production nih.govnih.gov.

Retinoids can reduce sebum secretion by the sebaceous glands, which is a key factor in the formation of acne lesions nih.govresearchgate.net. They also influence the abnormal keratinization process within hair follicles that contributes to the blockage of pores nih.gov.

Ocular Health and Vision Research

Vitamin A and its derivatives are essential for vision. Within the eye, a series of enzymatic reactions known as the visual cycle are responsible for regenerating the visual chromophore, 11-cis-retinal (B22103), after it has been isomerized by light exposure researchgate.netpnas.orgacs.org. Retinyl esters, including those derived from dietary intake, play a crucial role in this cycle.

Formation of Visual Chromophores (11-cis-retinal)

The formation of 11-cis-retinal, the chromophore that binds to opsin proteins to form light-sensitive visual pigments (like rhodopsin in rods), is a central process in vision researchgate.netpnas.orgacs.org. This process primarily occurs in the retinal pigment epithelium (RPE) researchgate.netpnas.orgacs.org.

Dietary vitamin A is absorbed and transported to the RPE, where retinol is esterified to form retinyl esters, such as all-trans-retinyl esters, primarily by the enzyme lecithin:retinol acyltransferase (LRAT) researchgate.netpnas.orgacs.org. These retinyl esters serve as a storage form of vitamin A in the eye researchgate.net.

Subsequently, a key enzyme called RPE65 isomerizes all-trans-retinyl esters to 11-cis-retinol (B117599) researchgate.netpnas.orgacs.org. This 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (11cRDH), such as RDH5 researchgate.netpnas.org. The newly formed 11-cis-retinal is then transported to the photoreceptor cells to regenerate functional visual pigments researchgate.netpnas.orgacs.org.

While retinyl acetate itself is not a direct intermediate in the main visual cycle pathway that produces 11-cis-retinal from all-trans-retinyl esters, it is a retinyl ester and a source of retinol. Therefore, ingested or systemically available retinyl acetate can contribute to the pool of retinol that is subsequently utilized in the visual cycle for the formation of 11-cis-retinal.

Interestingly, an isomer, 9-cis-retinyl acetate, has been investigated for its potential therapeutic use in certain inherited retinal degenerations caused by defects in the visual cycle researchgate.netcore.ac.uk. Oral administration of 9-cis-retinyl acetate has been shown to restore visual function in mouse models and has been evaluated in human trials researchgate.netcore.ac.uk. This is because 9-cis-retinal, a metabolite of 9-cis-retinyl acetate, can combine with opsin to form isorhodopsin, a functional visual pigment capable of initiating the phototransduction cascade, thereby bypassing the blocked enzymatic steps in the visual cycle core.ac.uk.

The following table summarizes some research findings related to the effects of retinoids, including those derived from retinyl acetate, on skin parameters:

| Retinoid (or Combination) | Skin Parameter | Observed Effect | Reference(s) |

| Retinol | Fine Wrinkles | Significant improvement | nih.govoregonstate.edu |

| Retinol | Collagen Synthesis | Increased | nih.govnih.govoregonstate.edu |

| Retinyl Palmitate | Collagen Degradation (UV-induced) | Reduced | frontiersin.org |

| Retinol | Epidermal Thickness | Increased (comparable to retinoic acid) | nih.govresearchgate.netoup.com |

| Retinyl Palmitate | Epidermal Hyperplasia | Mitigated (in UVB-induced photoaging model) | mdpi.com |

| Retinol | Transepidermal Water Loss (TEWL) | Reduced/Maintained barrier integrity | nih.govmdpi.comnih.gov |

| Retinoids (general) | Sebum Secretion | Reduced | nih.govresearchgate.net |

| Retinol, Retinyl Acetate, Retinyl Palmitate | Photoaging (overall) | Comparable efficacy to tretinoin (in a combination) | oup.com |

| 9-cis-Retinyl Acetate | Visual Function (in specific degenerations) | Restored/Improved (via isorhodopsin formation) | researchgate.netcore.ac.uk |

This table highlights some of the effects observed in research on retinyl acetate's metabolites and a related isomer, demonstrating the broader impact of retinoids in dermatological and ocular contexts.

Retinal Function and Visual Cycle Studies

Retinol and its derivatives are essential for vision, playing a critical role in the visual cycle. wikipedia.orgphotobiology.info The visual cycle involves a series of enzymatic reactions, primarily occurring in the retinal pigment epithelium (RPE), that regenerate 11-cis-retinal, the chromophore essential for photoreceptor function. photobiology.infonih.gov All-trans-retinol, derived from dietary sources or RPE stores, is converted to 11-cis-retinol by the isomerohydrolase RPE65, and then oxidized to 11-cis-retinal. photobiology.infonih.govmdpi.com This 11-cis-retinal is then transported to photoreceptor cells to bind with opsin and form light-sensitive visual pigments like rhodopsin. wikipedia.orgphotobiology.info

Research has explored the potential of synthetic retinoids, including modified forms of retinyl acetate, to address visual cycle dysfunction in certain retinal degenerative diseases. For instance, studies in mouse models of childhood blindness caused by mutations in Rpe65 or Lrat have investigated the effects of administering 9-cis-retinyl acetate. nih.govarvojournals.org These mutations disrupt the visual cycle, leading to a deficiency in 11-cis-retinal and accumulation of retinyl esters in the RPE. nih.govmdpi.com

Studies using 9-cis-retinyl acetate in Rpe65-/- and Lrat-/- mice have shown promising results. Monthly gavage with 9-cis-retinyl acetate significantly improved age-related deteriorating photoreceptor function in mice. arvojournals.org This compound is metabolized to 9-cis-retinal, which can bind to opsin to form isorhodopsin, a functional visual pigment, without requiring isomerization by RPE65. nih.govarvojournals.org This bypasses the blocked step in the visual cycle caused by the Rpe65 mutation. Prolonged improvements in electroretinogram (ERG) responses in treated mice suggest that 9-cis-retinoids are stored, mobilized, and utilized in the eye similar to the all-trans isomer. nih.gov Treatment with 9-cis-retinyl acetate has been shown to generate functional isorhodopsin, maintain retinal thickness, and attenuate the decrease in ERG responses consistently seen with increasing age in these mouse models. nih.gov

Oncology Research

Retinoids, including retinyl acetate, have been extensively investigated for their potential antineoplastic and chemopreventive activities. nih.govnih.govaacrjournals.org These effects are largely attributed to their ability to modulate cellular processes such as differentiation, proliferation, and apoptosis, primarily through interactions with nuclear retinoid receptors (RARs and RXRs). cancer.govfrontiersin.orgijdvl.comnih.gov

Antineoplastic and Chemopreventive Mechanisms

Retinyl acetate is a naturally-occurring fatty acid ester form of retinol with potential antineoplastic and chemopreventive properties. nih.gov It is understood to bind to and activate retinoid receptors, leading to the induction of cell differentiation and a decrease in cell proliferation. cancer.gov Retinoids are thought to exert their chemopreventive effects during the promotion and progression stages of carcinogenesis. ijdvl.com Proposed mechanisms include retinoid-induced proteolysis, which can cause cell cycle arrest in the G1 phase by promoting the degradation of G1 cyclins, thereby preventing phosphorylation of the retinoblastoma protein and allowing for repair of genomic damage. ijdvl.com Retinoids can also repress the expression of the epidermal growth factor receptor (EGFR), which is often overexpressed in malignancies and promotes cellular growth and transformation. ijdvl.com

Induction of Cell Differentiation in Malignancies

A key mechanism by which retinoids exert their anti-cancer effects is the induction of cell differentiation. cancer.govfrontiersin.orgaacrjournals.org This process can lead to malignant cells adopting a more mature, less proliferative phenotype. aacrjournals.org Retinoic acid (RA), a metabolite of retinol, is well-known for its ability to induce differentiation, particularly in the treatment of acute promyelocytic leukemia (APL). frontiersin.orgoup.commdpi.com In APL, RA induces terminal differentiation of leukemic cells into mature granulocytes, leading to remission. aacrjournals.orgoup.com

Studies have investigated the ability of retinyl acetate to modulate differentiation in various cancer cell lines. For example, research on cloned carcinoma cell lines derived from a rat adenocarcinoma and a squamous cell carcinoma demonstrated that retinyl acetate could alter growth and differentiation. nih.gov In both cell lines, retinyl acetate decreased stratification and caused cells to become enlarged and more cuboidal, inducing the formation of vacuoles and positive granules. nih.gov The adenocarcinoma cell line showed a marked increase in the synthesis and secretion of mucins in the presence of retinyl acetate, while the squamous cell carcinoma line showed a smaller but significant increase. nih.gov This suggests that retinyl acetate can influence differentiation pathways in different cancer cell types.

Inhibition of Carcinogen-Induced Neoplastic Transformation

Retinoids have demonstrated the ability to inhibit carcinogen-induced neoplastic transformation in experimental models. nih.govcancer.gov Retinyl acetate has been shown to inhibit the morphologic transformation of cells by physical or chemical carcinogens in vitro. nih.gov

In a 7,12-dimethylbenz(a)anthracene (DMBA)-initiated and 12-O-tetradecanoylphorbol-13-acetate (TPA)-promoted carcinogenesis model, topical application of retinyl acetate reduced tumor incidence by up to 75%. jddonline.com This indicates a significant inhibitory effect on the promotion phase of carcinogenesis. Retinyl acetate has also been shown to accentuate aspects of the nontransformed phenotype in cells, such as causing extensive flattening of cells and modulating the formation of microfilament bundles, which are hypothesized to be related to its antineoplastic activity. nih.gov

Molecular Resistance Mechanisms to Retinoid Therapies

Despite the promising effects of retinoids in cancer treatment and prevention, the development of resistance remains a significant challenge, particularly in solid tumors. aacrjournals.orgresearchgate.net Cancer cells can develop resistance through various mechanisms, including decreased retinoid uptake, altered intracellular metabolism, changes in the expression or function of retinoid receptors (RARs and RXRs), increased efflux of retinoids by ABC transporters, and altered expression of downstream target genes. researchgate.netmdpi.com

Specific mechanisms of resistance to retinoic acid have been identified, such as mutations in the ligand-binding domain of RARα, which can reduce binding affinity. mdpi.com Increased metabolism of RA by enzymes like CYP26 can also contribute to resistance by reducing intracellular RA concentrations. mdpi.commdpi.com Furthermore, the tumor microenvironment, including stromal cells, can express enzymes that inactivate retinoids. mdpi.com

Studies have also explored the role of ATP-binding cassette (ABC) transporters in retinoid resistance. royalsocietypublishing.org These transporters can pump anti-cancer drugs, including some retinoids, out of cancer cells. royalsocietypublishing.org Retinol and 13-cis-RA have been shown to inhibit the ATPase activity of certain ABC transporters, suggesting a potential mechanism to overcome resistance mediated by these efflux pumps. royalsocietypublishing.org However, the specific role of retinyl acetate in modulating ABC transporters and contributing to resistance or sensitivity requires further investigation.

Combinatorial Research Strategies in Cancer Models

To overcome retinoid resistance and enhance therapeutic efficacy, combinatorial strategies involving retinoids and other anti-cancer agents are being explored in cancer models. aacrjournals.orgnih.gov Combining retinoids with conventional chemotherapy, targeted therapies, or epigenetic modifiers has shown synergistic effects in preclinical studies. nih.govaacrjournals.orgnih.gov

For instance, in neuroblastoma models, combining retinoic acid with histone deacetylase (HDAC) inhibitors has demonstrated synergistic anti-tumor activity. nih.gov This combination can induce differentiation and enhance apoptosis in cancer cells. nih.gov Research also suggests that combining retinoids with radiotherapy can significantly inhibit tumor growth, including in distal tumors not directly irradiated, by modulating the tumor microenvironment and enhancing the effects of radiation. uchicagomedicine.org

Combinations involving retinyl acetate have also been investigated, particularly in chemoprevention models. In NMU-induced rat mammary cancer models, the combination of ovariectomy and retinyl acetate resulted in synergistic inhibition of tumor incidence and multiplicity. oup.comoup.com This suggests that combining retinyl acetate with hormonal modulation can enhance its chemopreventive effects.

The rationale behind combinatorial approaches is to target multiple pathways simultaneously, potentially overcoming resistance mechanisms and achieving a more robust anti-tumor response. aacrjournals.org Further research is ongoing to identify optimal drug combinations and understand the underlying mechanisms of synergy.

| Compound Name | PubChem CID |

| Retinyl acetate | 638034 |

| Retinol | 445354 |

| Retinoic acid | 444795 |

| 13-cis-Retinoic acid | 444795 |

| 9-cis-Retinal | 6436680 |

| 11-cis-Retinal | 638033 |

| Retinyl palmitate | 446000 |

| 4-HPR (Fenretinide) | 3347 |

| DMBA | 3019 |

| TPA | 5460760 |

| NMU | 4617 |

| Opsin | - |

| Rhodopsin | - |

| Isorhodopsin | - |

| RPE65 | - |

| LRAT | - |

| RBP4 | - |

| RAR | - |

| RXR | - |

| ABC transporters | - |

| CYP26 | - |

| EGFR | 13334 |

| HDAC | - |

| Cisplatin | 2767 |

| Doxorubicin | 31703 |

| Ovariectomy | - |

Retinyl acetate, a synthetic retinyl ester derived from vitamin A (retinol), is a lipophilic compound utilized in various applications, including food fortification and dietary supplements. wikipedia.org Its biological activity is primarily mediated through its conversion to retinol and subsequently to retinoic acid, the active metabolite that interacts with nuclear retinoid receptors. wikipedia.orgfrontiersin.org Research into retinyl acetate spans its role in fundamental physiological processes, such as vision, and its potential therapeutic applications, particularly in the field of oncology.

Retinal Function and Visual Cycle Studies

Retinol and its derivatives are integral to the complex process of vision, specifically within the visual cycle that occurs predominantly in the retinal pigment epithelium (RPE). wikipedia.orgphotobiology.info This cycle is crucial for the regeneration of 11-cis-retinal, the light-sensitive chromophore necessary for the function of photoreceptor cells. photobiology.infonih.gov The conversion of all-trans-retinol to 11-cis-retinol, catalyzed by the enzyme RPE65, is a key step in this pathway. photobiology.infonih.govmdpi.com

Investigations have explored the therapeutic potential of synthetic retinoids, such as 9-cis-retinyl acetate, in addressing inherited retinal degenerations caused by defects in the visual cycle. Studies in mouse models of Leber congenital amaurosis (LCA) type 2, characterized by mutations in the Rpe65 gene, have shown that administration of 9-cis-retinyl acetate can bypass the enzymatic block. nih.govarvojournals.org This compound is metabolized to 9-cis-retinal, which can form a functional visual pigment (isorhodopsin) with opsin, independent of RPE65 activity. nih.govarvojournals.org

Research indicates that monthly administration of 9-cis-retinyl acetate significantly improved age-related decline in photoreceptor function in mice. arvojournals.org The beneficial effects, including improved electroretinogram (ERG) responses, maintenance of retinal thickness, and slowed photoreceptor cell death, suggest that 9-cis-retinoids are effectively absorbed, stored, and utilized in the eye to restore visual function in these models. nih.govarvojournals.org

Oncology Research

Retinyl acetate has been a subject of extensive research in oncology due to its observed antineoplastic and chemopreventive activities. nih.govnih.govaacrjournals.org These effects are largely mediated through the modulation of cellular processes like differentiation, proliferation, and apoptosis, primarily via interaction with nuclear retinoid receptors (RARs and RXRs). cancer.govfrontiersin.orgijdvl.comnih.gov

Antineoplastic and Chemopreventive Mechanisms

Retinyl acetate is recognized as a naturally-occurring form of vitamin A with potential to inhibit the development and progression of cancer. nih.gov Its mechanisms of action involve binding to and activating retinoid receptors, which in turn can induce cell differentiation and reduce cell proliferation. cancer.gov Retinoids are believed to act during the later stages of carcinogenesis, specifically promotion and progression. ijdvl.com Their chemopreventive properties may involve inducing cell cycle arrest in the G1 phase through the degradation of G1 cyclins, thereby facilitating DNA repair. ijdvl.com Additionally, retinoids can suppress the expression of EGFR, a receptor often overexpressed in cancers that promotes cell growth and transformation. ijdvl.com

Induction of Cell Differentiation in Malignancies

The induction of differentiation in malignant cells is a key anti-cancer mechanism of retinoids. cancer.govfrontiersin.orgaacrjournals.org This process can drive cancer cells towards a more mature, less aggressive phenotype. aacrjournals.org All-trans retinoic acid (ATRA), a metabolite of retinol, is a well-established differentiation inducer and is used successfully in the treatment of acute promyelocytic leukemia (APL). frontiersin.orgoup.commdpi.com ATRA promotes the differentiation of leukemic cells into mature granulocytes, leading to disease remission. aacrjournals.orgoup.com

Studies have demonstrated the capacity of retinyl acetate to influence differentiation in various cancer cell lines. Research using cloned carcinoma cell lines derived from rat tumors showed that retinyl acetate could alter growth patterns and induce differentiation. nih.gov Treatment with retinyl acetate led to decreased cell stratification and resulted in cells becoming larger and more cuboidal, accompanied by the formation of vacuoles and positive granules. nih.gov Notably, an adenocarcinoma cell line exhibited a significant increase in mucin synthesis and secretion upon exposure to retinyl acetate, while a squamous cell carcinoma line showed a more modest but still significant increase. nih.gov These findings highlight the ability of retinyl acetate to impact differentiation pathways in different cancer contexts.

Inhibition of Carcinogen-Induced Neoplastic Transformation

Retinoids have been shown to inhibit the transformation of normal cells into neoplastic cells induced by carcinogens in experimental settings. nih.govcancer.gov Retinyl acetate has demonstrated the ability to partially inhibit the morphological transformation of cells exposed to physical or chemical carcinogens in vitro. nih.gov

In a widely used two-stage skin carcinogenesis model involving initiation with DMBA and promotion with TPA, topical application of retinyl acetate significantly reduced tumor incidence, by up to 75%. jddonline.com This underscores its inhibitory effect on the tumor promotion phase. Furthermore, retinyl acetate has been observed to enhance characteristics of the non-transformed phenotype in cells, such as increased cell flattening and modulation of microfilament bundles, suggesting a link between these cellular changes and its antineoplastic activity. nih.gov

Molecular Resistance Mechanisms to Retinoid Therapies

Despite the therapeutic potential of retinoids, the development of resistance by cancer cells poses a significant challenge, particularly in solid tumors. aacrjournals.orgresearchgate.net Several molecular mechanisms can contribute to retinoid resistance, including reduced cellular uptake of retinoids, altered intracellular metabolism, changes in the expression or function of retinoid receptors (RARs and RXRs), increased efflux of retinoids mediated by ABC transporters, and dysregulation of downstream target genes. researchgate.netmdpi.com

Specific mechanisms of resistance to retinoic acid have been identified, such as mutations in the ligand-binding domain of RARα that impair ligand binding. mdpi.com Increased catabolism of RA by enzymes like CYP26 can also lower intracellular retinoid concentrations and contribute to resistance. mdpi.commdpi.com The tumor microenvironment can also play a role, with stromal cells expressing enzymes that inactivate retinoids. mdpi.com

The involvement of ABC transporters in retinoid resistance has also been investigated. royalsocietypublishing.org These transporters can efflux various compounds, including some retinoids, from cancer cells, thereby reducing their intracellular accumulation and effectiveness. royalsocietypublishing.org While retinol and 13-cis-RA have been shown to inhibit the ATPase activity of certain ABC transporters, the specific interactions of retinyl acetate with these transporters and its role in resistance warrant further research. royalsocietypublishing.org

Combinatorial Research Strategies in Cancer Models

To circumvent retinoid resistance and enhance therapeutic outcomes, combinatorial strategies involving retinoids and other anti-cancer agents are being actively investigated in various cancer models. aacrjournals.orgnih.gov Combining retinoids with conventional chemotherapeutic agents, targeted therapies, or epigenetic modifiers has shown synergistic effects in preclinical studies. nih.govaacrjournals.orgnih.gov

For example, in neuroblastoma models, the combination of retinoic acid with histone deacetylase (HDAC) inhibitors has demonstrated synergistic anti-tumor effects, promoting differentiation and apoptosis. nih.gov Research also suggests that combining retinoids with radiotherapy can lead to significantly enhanced tumor growth inhibition, even in tumors not directly irradiated, by modifying the tumor microenvironment and augmenting radiation effects. uchicagomedicine.org

Combinatorial approaches involving retinyl acetate have also been explored, particularly in the context of chemoprevention. In rat models of NMU-induced mammary cancer, the combination of ovariectomy and retinyl acetate resulted in a synergistic reduction in tumor incidence and multiplicity. oup.comoup.com This suggests that combining retinyl acetate with hormonal manipulation can enhance its preventive effects against certain cancers.

Immunology and Immune System Modulation

Retinyl acetate, through its conversion to retinoic acid (RA), plays a crucial role in modulating both innate and adaptive immune responses frontiersin.orgresearchgate.net. RA is a potent regulator of gene expression in various immune cells, influencing their differentiation, proliferation, and function frontiersin.orgresearchgate.netcambridge.org.

Effects on Immune Cell Proliferation and Apoptosis

Retinoids have been shown to mediate proliferative and differentiating effects on various immune-competent cells cambridge.org. While all-trans-retinoic acid (atRA), a metabolite of vitamin A, has been shown to stimulate the proliferation of normal human T cells, it can inhibit the proliferation of B cells at physiological levels cambridge.orgnih.gov. This inhibition in B cells is linked to a rapid suppression of the cell cycle machinery regulating the G1-to-S transition nih.gov.

Apoptosis, or programmed cell death, is another key process influenced by retinoids in the immune system cambridge.orgcambridge.org. Retinoids can induce apoptosis in immune-competent cells during the resolution phase of immune reactions and during thymic selection cambridge.orgcambridge.org. The apoptotic effects of retinoids are primarily mediated through nuclear receptors like RAR and RXR, although non-nuclear receptor-mediated effects have also been observed cambridge.orgcambridge.org. Research has indicated that RA can inhibit DNA damage-induced apoptosis in both T and B lymphoid cells, an effect associated with reduced expression of p53 uio.no.

Regulation of Antibody Production and Cytokine Secretion

Retinoic acid is known to increase antibody responses in animal models cambridge.orgnih.gov. Studies have shown that RA can regulate B cell proliferation and differentiation, ultimately promoting a more efficient antibody response to protein antigens asm.org. This involves RA's ability to promote the maturation and differentiation of B cells and increase the expression of CD1d, a molecule involved in presenting lipid antigens to invariant NKT cells nih.govasm.org. Furthermore, RA can enhance the activation of B cells by increasing CD40 expression on dendritic cells (DCs) nih.gov.

RA also significantly influences cytokine secretion by immune cells frontiersin.orgcambridge.orgnih.gov. It generally inhibits the production of cytokines that favor the development of Th1-type T cells while enhancing the production of cytokines that promote Th2-type T cells cambridge.orgnih.govnih.gov. For instance, RA can downregulate IFN-γ production and promote Th2 differentiation by inducing the expression of genes like Gata3, Maf, Stat6, and Il4 nih.govnih.govaai.org. Concomitant with enhanced proliferation and antibody production, RA has been shown to induce the secretion of the anti-inflammatory cytokine IL-10 uio.no.

Modulation of Mucosal Immunity and Gut Homeostasis

RA also affects IgA production, a key component of mucosal immunity nih.govnih.govnih.gov. Vitamin A-deficient mice show a lack of IgA antibody-secreting cells in the intestinal lamina propria, highlighting the importance of RA in this process mdpi.com. RA derived from gut-associated lymphoid tissue (GALT)-DCs can induce mucosal IgA secretion nih.gov.

Influence on T Cell-Mediated Immune Responses

Retinoic acid has a profound impact on T cell-mediated immune responses, influencing T cell differentiation, activation, and function aai.orgmdpi.comaai.org. A key effect of RA is its influence on the T-helper (Th) 1–Th2 balance cambridge.orgnih.gov. RA generally suppresses Th1 development while enhancing Th2 development, mediated via RAR-dependent pathways cambridge.orgnih.gov. In vitamin A-deficient mice, there is evidence of a Th2 defect, which can be restored by the addition of retinyl acetate cambridge.orgcambridge.org. This insufficiency of Th2 cells in vitamin A deficiency can impair B-cell proliferation and differentiation cambridge.orgcambridge.org.

RA is also involved in the differentiation of other T helper subsets, including Th17 cells and regulatory T cells (Tregs) researchgate.netnih.govmdpi.comaai.org. As mentioned earlier, RA promotes Treg differentiation, which is vital for maintaining tolerance, particularly in the gut researchgate.netnih.govnih.govaai.org. The effect of RA on Th17 cells appears more complex and potentially dose-dependent mdpi.comaai.org.

Research indicates that RA can modulate T cell activation. In a persistent viral infection model, vitamin A deficiency led to hyperactive, virus-specific T cell responses, which were downregulated by supplementation with atRA aai.org. Mechanistically, RA treatment inhibited the abundance of NFATc1, a key regulator for T cell activation, and negatively regulated TCR-proximal signaling in T cells aai.org.

Here is a summary table of Retinyl Acetate's effects on Immune Cells:

| Immune Cell Type | Effect of Retinoic Acid (RA) | Key Mechanisms/Notes | References |

| T Cells | Enhanced proliferation (normal T cells) | Induction of IL-2, RAR-mediated | cambridge.orgnih.gov |

| Modulation of Th1/Th2 balance | Suppresses Th1, enhances Th2, RAR-mediated | cambridge.orgnih.gov | |

| Differentiation of Treg cells | Promotes differentiation, often with TGF-β, RARα-mediated | researchgate.netnih.govnih.govaai.org | |

| Modulation of Th17 cells | Inhibition at high doses, complex effects at lower doses | mdpi.comaai.org | |

| Modulation of activation | Downregulates hyperactive responses, inhibits NFATc1, affects TCR signaling | aai.org | |

| Induction of gut homing | Induces α4β7 and CCR9 expression | nih.govmdpi.comapjai-journal.orgmdpi.comthewaeclinic.com | |

| Inhibition of skin homing | Inhibits expression of E-Selectin ligands | mdpi.com | |

| B Cells | Inhibition of proliferation (normal B cells) | Rapid inhibition of cell cycle machinery (G1-to-S transition) | cambridge.orgnih.gov |

| Enhanced antibody production | Promotes maturation and differentiation, increases CD1d and CD40 expression | cambridge.orgnih.govasm.org | |

| Induction of gut homing | Induces α4β7 and CCR9 expression | mdpi.comapjai-journal.orgmdpi.com | |

| Immune-Competent Cells (General) | Proliferative and differentiating effects | General influence on various cell types | cambridge.org |

| Induction/inhibition of apoptosis | Mediated via RAR/RXR and non-nuclear receptors, during immune reaction back-regulation and thymic selection | cambridge.orgcambridge.org | |

| Inhibition of DNA damage-induced apoptosis | Associated with reduced p53 expression | uio.no | |

| Dendritic Cells (DCs) | Modulation of function | Influences T helper and effector cell function, promotes CD103 expression and RA production | researchgate.netnih.govmdpi.com |

| Induction of apoptosis (immature DCs) | Inhibited by inflammatory cytokines like TNFα and IL-1β | nih.gov | |

| Induction of gut homing specificity on T cells | Produce retinoic acid from retinol | cambridge.orgnih.gov | |

| Macrophages | Modulation of activation and function | Inhibits inflammatory mediators (TNF, NO), influences cytokine production favoring Th2 | researchgate.netnih.gov |

Metabolic Regulation and Disorders

Beyond its well-established roles in vision and immunity, vitamin A, particularly through RA, has emerged as a factor influencing metabolic regulation, including adipogenesis and lipid metabolism bioscientifica.come-dmj.orgnih.gov.

Research on Adipogenesis and Lipid Metabolism

Adipose tissue plays a significant role in both energy storage and vitamin A metabolism nih.govfrontiersin.org. It can store vitamin A and convert retinol to retinoic acid nih.govfrontiersin.org. Research indicates a relationship between vitamin A metabolism and the development of adiposity nih.gov.